Disodium peroxydicarbonate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

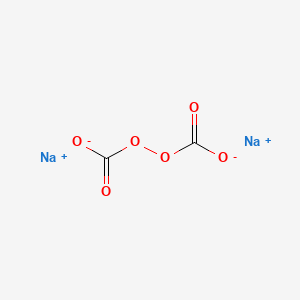

Disodium peroxydicarbonate is a useful research compound. Its molecular formula is C2Na2O6 and its molecular weight is 166 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Applications in Organic Synthesis

Oxidation Reactions

Disodium peroxydicarbonate has been extensively utilized in oxidation reactions due to its ability to generate hydroxyl radicals and other reactive species. Key applications include:

- N-oxidation of Amines : Concentrated solutions of this compound have been shown to effectively oxidize amines to their corresponding N-oxides without the need for organic solvents or catalysts. This process has demonstrated high yields and selectivity, particularly for water-soluble substrates .

- S-oxidation of Sulfides : The compound can selectively convert sulfides into sulfoxides and sulfones under alkaline conditions. This reaction is significant for synthesizing sulfur-containing compounds used in pharmaceuticals and agrochemicals .

- Epoxidation of Alkenes : this compound facilitates the epoxidation of α,β-unsaturated carbonyl compounds, converting them into epoxides with high efficiency. This application is particularly valuable in producing chiral intermediates for drug synthesis .

Environmental Applications

Water Treatment

this compound is employed in water treatment processes due to its ability to degrade organic pollutants through advanced oxidation processes (AOPs). The compound generates hydroxyl radicals that can oxidize a wide range of contaminants, including chlorinated hydrocarbons and phenolic compounds .

Case Study: Chromium VI Remediation

A study demonstrated the effectiveness of this compound in reducing chromium VI levels in contaminated water. The compound facilitated the conversion of toxic chromium VI to less harmful forms, showcasing its potential for environmental cleanup applications .

Cleaning and Hygiene Products

This compound is widely used in household cleaning products due to its bleaching and disinfecting properties. It acts as an eco-friendly alternative to chlorine-based bleaches, providing effective stain removal while being less harmful to the environment.

Summary Table of Applications

| Application Area | Specific Use Cases | Benefits |

|---|---|---|

| Organic Synthesis | N-oxidation of amines | High yield, solvent-free process |

| S-oxidation of sulfides | Selective oxidation | |

| Epoxidation of alkenes | Efficient production of intermediates | |

| Environmental Remediation | Water treatment | Effective degradation of pollutants |

| Cleaning Products | Household cleaners | Eco-friendly bleaching agent |

化学反応の分析

Oxidation Reactions

The tertiary amine group in 4-propoxypiperidine is susceptible to oxidation, particularly under acidic or catalytic conditions:

Key Findings :

-

N-Oxide formation is favored under mild acidic conditions, analogous to pyridine N-oxidation .

-

Strong oxidizers like KMnO4 may degrade the propoxy chain to carboxylic acids.

Reduction Reactions

Reductive pathways are less prominent due to the saturated piperidine ring, but the propoxy group may participate:

| Reaction | Reagents/Conditions | Products |

|---|---|---|

| Propoxy deoxygenation | LiAlH4, THF, Δ | 4-Propylpiperidine |

| Hydrogenolysis | H2, Pd/C, 80°C | Piperidine + Propanol |

Mechanistic Insights :

-

LiAlH4 reduces the ether linkage via nucleophilic substitution, yielding 4-propylpiperidine .

-

Catalytic hydrogenolysis cleaves the C–O bond, releasing propanol .

Nucleophilic Substitution

The propoxy group acts as a leaving group under specific conditions:

Notable Observations :

-

Alkoxy exchange proceeds via SN2 at the ether oxygen, enabling modular synthesis of derivatives .

-

Hydrolysis requires strong acids due to the stability of the propoxy group .

Alkylation and Acylation

The amine nitrogen undergoes typical alkylation/acylation:

| Reaction | Reagents/Conditions | Products |

|---|---|---|

| N-Alkylation | CH3I, K2CO3 | N-Methyl-4-propoxypiperidine |

| N-Acylation | AcCl, Et3N | N-Acetyl-4-propoxypiperidine |

Synthetic Utility :

Ring-Opening and Rearrangement

Under extreme conditions, the piperidine ring may undergo cleavage:

| Reaction | Reagents/Conditions | Products |

|---|---|---|

| Acidic ring-opening | HBr (48%), Δ | 1,5-Dibromopentane derivatives |

| Hofmann elimination | Ag2O, H2O | Alkenes + Propanol |

Caution :

特性

CAS番号 |

3313-92-6 |

|---|---|

分子式 |

C2Na2O6 |

分子量 |

166 g/mol |

IUPAC名 |

disodium;carboxylatooxy carbonate |

InChI |

InChI=1S/C2H2O6.2Na/c3-1(4)7-8-2(5)6;;/h(H,3,4)(H,5,6);;/q;2*+1/p-2 |

InChIキー |

VTIIJXUACCWYHX-UHFFFAOYSA-L |

SMILES |

C(=O)([O-])OOC(=O)[O-].[Na+].[Na+] |

正規SMILES |

C(=O)([O-])OOC(=O)[O-].[Na+].[Na+] |

Key on ui other cas no. |

3313-92-6 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。